N-{(E)-[2-(difluoromethoxy)phenyl]methylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine
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Overview
Description
N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE is a complex organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves a multi-step process. One common method starts with the preparation of the difluoromethoxyphenyl precursor, which is then subjected to a condensation reaction with a triazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-1-[2-(METHOXY)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE
- N-{(E)-1-[2-(CHLOROMETHOXY)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE
Uniqueness
The presence of the difluoromethoxy group in N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C12H12F2N4O |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(E)-1-[2-(difluoromethoxy)phenyl]-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C12H12F2N4O/c1-8-16-17-9(2)18(8)15-7-10-5-3-4-6-11(10)19-12(13)14/h3-7,12H,1-2H3/b15-7+ |
InChI Key |
YSPSYFMBGMUQFV-VIZOYTHASA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC=CC=C2OC(F)F)C |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=CC=C2OC(F)F)C |
Origin of Product |
United States |
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